N-(2-{2-[(5-nitro-2-furyl)methylene]hydrazino}-2-oxoethyl)benzamide
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Overview
Description
N-(2-{2-[(5-nitro-2-furyl)methylene]hydrazino}-2-oxoethyl)benzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a nitrofuran moiety, which is known for its antimicrobial properties, and a benzamide group, which is often associated with various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{2-[(5-nitro-2-furyl)methylene]hydrazino}-2-oxoethyl)benzamide typically involves the condensation of 5-nitrofuran-2-carbaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-{2-[(5-nitro-2-furyl)methylene]hydrazino}-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Nitroso and hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-{2-[(5-nitro-2-furyl)methylene]hydrazino}-2-oxoethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties, particularly against Gram-positive bacteria.
Industry: Could be used in the development of new materials with specific biological activities.
Mechanism of Action
The exact mechanism of action of N-(2-{2-[(5-nitro-2-furyl)methylene]hydrazino}-2-oxoethyl)benzamide is not fully understood. it is believed that the nitrofuran moiety interferes with bacterial enzyme systems, particularly those involved in the degradation of glucose and pyruvate . This interference leads to the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Nitrofurazone: Another nitrofuran derivative known for its antibacterial properties.
Nitrofurantoin: Used as an antibiotic for urinary tract infections.
Furazolidone: An antimicrobial agent used to treat gastrointestinal infections.
Uniqueness
N-(2-{2-[(5-nitro-2-furyl)methylene]hydrazino}-2-oxoethyl)benzamide is unique due to its specific combination of a nitrofuran moiety and a benzamide group, which may confer distinct biological activities compared to other nitrofuran derivatives.
Properties
Molecular Formula |
C14H12N4O5 |
---|---|
Molecular Weight |
316.27 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C14H12N4O5/c19-12(9-15-14(20)10-4-2-1-3-5-10)17-16-8-11-6-7-13(23-11)18(21)22/h1-8H,9H2,(H,15,20)(H,17,19)/b16-8+ |
InChI Key |
IWNVYFWAHAVSDC-LZYBPNLTSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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